molecular formula C14H16O3 B14135407 Methyl 4-(2-oxocyclohexyl)benzoate

Methyl 4-(2-oxocyclohexyl)benzoate

Cat. No.: B14135407
M. Wt: 232.27 g/mol
InChI Key: UNQDIYZZEWUNAK-UHFFFAOYSA-N
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Description

OE+/–(4-Carboxyphenyl)cyclohexanone methyl ester is an organic compound that features a cyclohexanone core with a carboxyphenyl group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OE+/–(4-Carboxyphenyl)cyclohexanone methyl ester typically involves the esterification of 4-carboxyphenylcyclohexanone. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of OE+/–(4-Carboxyphenyl)cyclohexanone methyl ester may involve large-scale esterification processes using similar catalysts and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

OE+/–(4-Carboxyphenyl)cyclohexanone methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cyclohexanone and carboxylic acids.

    Reduction: Cyclohexanol derivatives.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

OE+/–(4-Carboxyphenyl)cyclohexanone methyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of OE+/–(4-Carboxyphenyl)cyclohexanone methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active intermediates that participate in biochemical reactions . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OE+/–(4-Carboxyphenyl)cyclohexanone methyl ester is unique due to the presence of both a carboxyphenyl group and a methyl ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

methyl 4-(2-oxocyclohexyl)benzoate

InChI

InChI=1S/C14H16O3/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h6-9,12H,2-5H2,1H3

InChI Key

UNQDIYZZEWUNAK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCCC2=O

Origin of Product

United States

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